BW373U86, chemically known as (+)-4-[(αR)-(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinylmethyl]-N,N-diethylbenzamide dihydrochloride, is a selective agonist for the delta-opioid receptor. This compound has garnered attention due to its unique pharmacological profile and potential therapeutic applications, particularly in the context of mood disorders and pain management. BW373U86 is characterized by its non-peptidic structure, which distinguishes it from many traditional opioid compounds.
The detailed synthetic pathway has been optimized in various studies to improve yield and selectivity .
BW373U86 exhibits significant biological activity as a delta-opioid receptor agonist. It has been shown to:
The synthesis of BW373U86 has been described in various literature sources. Key methods include:
These methods have been refined over time to enhance yield and purity .
BW373U86 has several potential applications:
Interaction studies have demonstrated that BW373U86's effects can be modulated by various antagonists:
These interactions highlight the compound's specificity and potential therapeutic window.
Several compounds share structural similarities with BW373U86, particularly within the class of delta-opioid receptor agonists. Notable examples include:
Compound Name | Structure Type | Unique Features |
---|---|---|
SNC80 | Non-peptidic agonist | Highly selective for delta receptors |
DPDPE | Peptide-based | Exhibits high affinity but less selectivity |
U69,593 | Kappa-opioid agonist | Primarily acts on kappa receptors |
BW373U86 stands out due to its potent activity at delta receptors while avoiding many adverse effects associated with traditional opioid medications. Its ability to enhance BDNF expression further differentiates it from other compounds in this category, making it a promising candidate for future therapeutic developments in mood disorders and pain management .
BW373U86 demonstrates exceptionally high binding affinity for the delta-opioid receptor with a subnanomolar dissociation constant. In radioligand binding studies using tritiated 3H-BW373U86, the compound exhibited a Ki value of 1.8 ± 0.4 nM for the delta-opioid receptor [1] [2] [3]. This binding affinity represents one of the highest reported values for non-peptidic delta-opioid receptor agonists, establishing BW373U86 as a pharmacologically relevant research tool for investigating delta-opioid receptor function.
The selectivity profile of BW373U86 reveals moderate selectivity for the delta-opioid receptor over other opioid receptor subtypes. Comprehensive receptor binding assays demonstrate Ki values of 15 ± 3 nM for the mu-opioid receptor, 34 ± 3 nM for the kappa-opioid receptor, and 85 ± 4 nM for the epsilon-opioid receptor [2] [3]. This translates to approximately 8.3-fold selectivity for delta over mu receptors, 18.9-fold selectivity over kappa receptors, and 47.2-fold selectivity over epsilon receptors. While this selectivity profile is more modest compared to highly selective peptidic delta agonists such as DPDPE, BW373U86 maintains sufficient selectivity to serve as a valuable pharmacological probe [4] [5].
Radioligand displacement studies using 3H-BW373U86 confirm that the compound is most effectively displaced by ligands selective for delta-opioid receptors. The delta-selective antagonist naltrindole exhibits an apparent inhibition constant of 0.06 nM, naltriben shows a Ki of 1.54 nM, and 7-benzylidenenaltrexone demonstrates a Ki of 4.49 nM. In contrast, mu- or kappa-selective ligands show substantially reduced affinity for the BW373U86 binding site [1] [6]. This displacement pattern confirms the delta-opioid receptor selectivity of BW373U86 and validates its utility as a delta-selective pharmacological tool.
Table 1: BW373U86 Receptor Binding Affinity and Selectivity Profile
Receptor Type | Ki Value (nM) | Ki Value SD | Selectivity Ratio | Binding Affinity Level | Pharmacological Response |
---|---|---|---|---|---|
δ-opioid receptor | 1.8 | 0.4 | 1.0 | Very High | Full agonist |
μ-opioid receptor | 15.0 | 3.0 | 8.3 | High | Weak agonist |
κ-opioid receptor | 34.0 | 3.0 | 18.9 | Moderate | Weak agonist |
ε-opioid receptor | 85.0 | 4.0 | 47.2 | Low | Weak agonist |
The binding characteristics of BW373U86 are notably influenced by the presence of guanine nucleotides. 3H-BW373U86 binding demonstrates sensitivity to guanine nucleotide regulation, with GDP causing a 3-fold decrease in binding affinity and 5'-guanylyl-imidodiphosphate (Gpp[NH]p) producing a 25% increase in binding affinity [1] [6]. This nucleotide sensitivity pattern is consistent with the compound's function as a delta-opioid receptor agonist and reflects the conformational changes associated with G protein coupling.
The comparative efficacy profile of BW373U86 across opioid receptor subtypes reveals its preferential activation of delta-opioid receptors with substantially reduced activity at mu- and kappa-opioid receptors. Functional assays demonstrate that while BW373U86 acts as a full agonist at delta-opioid receptors, it exhibits only weak agonist activity at mu- and kappa-opioid receptors [7] [2].
In tissue-based pharmacological assays, BW373U86 demonstrates potent inhibition of electrically evoked muscle contraction in mouse vas deferens, a preparation enriched in delta-opioid receptors, with an ED50 value of 0.2 ± 0.06 nM [2]. This inhibitory effect is competitively antagonized by the delta-receptor-selective antagonist naltrindole, yielding a Schild plot with a slope of 1 and a pA2 value of 9.43, corresponding to a Ke value of 3.7 × 10^-10 M [2]. These parameters are consistent with the high affinity of naltrindole for delta-opioid receptors and confirm the delta-selective nature of BW373U86's functional effects.
The compound's activity at mu-opioid receptors is substantially reduced compared to its delta-opioid receptor effects. In comparative binding studies using cloned human opioid receptors, BW373U86 demonstrates approximately 10-fold lower affinity for mu-opioid receptors compared to delta-opioid receptors [4] [5]. This reduced affinity translates to correspondingly diminished functional activity at mu-opioid receptors, with the compound acting as a weak partial agonist rather than a full agonist.
Table 2: Comparative Receptor Binding Profile
Compound | δ-OR Ki (nM) | μ-OR Ki (nM) | κ-OR Ki (nM) | δ-Selectivity | Compound Type |
---|---|---|---|---|---|
BW373U86 | 1.80 | 15.0 | 34.0 | High | Non-peptidic agonist |
DPDPE | 2.50 | 250.0 | 1000.0 | Very High | Peptidic agonist |
DADLE | 1.20 | 400.0 | 2000.0 | Very High | Peptidic agonist |
Morphine | 100.00 | 1.5 | 8.0 | μ-selective | Alkaloid agonist |
Naltrindole | 0.06 | 50.0 | 25.0 | δ-selective antagonist | Antagonist |
Kappa-opioid receptor interactions with BW373U86 reveal even more limited functional activity. The compound exhibits a Ki value of 34 ± 3 nM for kappa-opioid receptors, representing approximately 19-fold lower affinity compared to delta-opioid receptors [2] [3]. This reduced binding affinity correlates with minimal functional activity at kappa-opioid receptors, where BW373U86 demonstrates only weak agonist properties with limited physiological relevance.
The differential efficacy profile of BW373U86 across opioid receptor subtypes is particularly evident in [35S]GTPγS binding assays, which measure receptor-mediated G protein activation. In these functional assays, BW373U86 demonstrates concentration-dependent stimulation of GTPγS binding with maximal effects that are substantially greater at delta-opioid receptors compared to other opioid receptor subtypes [8] [9]. The compound produces maximal GTPγS binding stimulation of approximately 188% above basal levels in delta-opioid receptor-expressing systems, while showing markedly reduced maximal responses at mu- and kappa-opioid receptors [9].
Comparative studies with other opioid receptor agonists highlight the unique profile of BW373U86. In head-to-head comparisons with peptidic delta-opioid agonists such as DPDPE, BW373U86 demonstrates superior potency and efficacy in stimulating [35S]GTPγS binding across multiple brain regions [9]. The nonpeptidic agonist consistently produces greater levels of G protein activation compared to DPDPE, with this difference remaining consistent across brain regions where significant delta-opioid receptor-mediated stimulation is observed [9].
BW373U86 demonstrates potent inhibition of adenylyl cyclase activity through its activation of delta-opioid receptors coupled to Gi/Go proteins. In rat striatal membranes, BW373U86 inhibits basal adenylyl cyclase activity in a GTP-dependent manner, with maximal inhibition levels comparable to those achieved by the prototypic delta agonist [D-Ser2,Thr6]Leu-enkephalin (DSLET) [7]. However, BW373U86 exhibits approximately 100-fold greater potency than DSLET in inhibiting adenylyl cyclase, demonstrating an IC50 value of 0.62 ± 0.18 nM [7] [10].
The adenylyl cyclase inhibition produced by BW373U86 displays characteristics consistent with delta-opioid receptor-mediated mechanisms. The inhibitory effect is selectively blocked by the delta-receptor-selective antagonist naltrindole, which demonstrates significantly greater potency in reversing BW373U86-induced inhibition compared to naloxone or the mu-receptor-selective antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 [7]. This pharmacological profile confirms that the adenylyl cyclase inhibition is mediated specifically through delta-opioid receptors rather than other opioid receptor subtypes.
Analysis of BW373U86's inhibitory activity across ten different brain regions reveals that both low and high concentrations of the compound inhibit adenylyl cyclase activity in a pattern similar to that observed with DSLET [7]. This regional distribution pattern corresponds to the known distribution of delta-opioid receptors in the central nervous system and provides additional evidence for the receptor-selective nature of BW373U86's effects on second messenger systems.
Table 3: BW373U86 Functional Activity Profile
Assay Type | IC50/EC50 (nM) | Maximal Response (% of control) | Efficacy Classification | Tissue/System |
---|---|---|---|---|
Adenylyl cyclase inhibition | 0.62 | 100 | Full agonist | Rat striatal membranes |
GTPγS binding | 1.10 | 188 | Full agonist | Rat brain membranes |
Mouse vas deferens | 0.20 | 100 | Full agonist | Mouse vas deferens |
Forskolin-stimulated cAMP | 9.20 | 100 | Full agonist | CHO cells |
The compound also demonstrates adenylyl cyclase inhibition in NG108-15 cell membranes, a neuroblastoma-glioma cell line that naturally expresses delta-opioid receptors. In this system, BW373U86 exhibits an IC50 value approximately 5-fold lower than that of DSLET, further confirming its enhanced potency compared to peptidic delta agonists [7]. The increased potency of BW373U86 in adenylyl cyclase inhibition assays provides a biochemical basis for its superior pharmacological properties as a research tool.
The GTP-dependent nature of adenylyl cyclase inhibition by BW373U86 reflects the involvement of Gi/Go protein coupling mechanisms. The requirement for GTP in the inhibitory response indicates that the compound's effects on adenylyl cyclase are mediated through the classical G protein-coupled receptor signaling pathway rather than through direct enzyme interactions [7]. This mechanistic characterization is essential for understanding the compound's mode of action and its utility in investigating delta-opioid receptor signaling pathways.
BW373U86 demonstrates robust activation of GTPase activity through its stimulation of delta-opioid receptors coupled to Gi/Go proteins. In [35S]GTPγS binding assays, which measure the exchange of GDP for GTPγS on G protein alpha subunits, BW373U86 produces concentration-dependent increases in specific binding that represent approximately 300% of basal levels [8]. This substantial increase in GTPγS binding reflects the compound's ability to promote the conformational changes in G proteins that are characteristic of receptor activation.
The GTPase activation produced by BW373U86 exhibits kinetic properties that distinguish it from peptidic delta-opioid agonists. Unlike DSLET and other peptidic agonists, BW373U86 displacement of [3H]diprenorphine binding to NG108-15 cell membranes is not affected by sodium ions or guanine nucleotides [7]. This lack of GTP effect on binding apparently produces slower dissociation rates for BW373U86, resulting in prolonged receptor occupancy compared to peptidic agonists.
The unique binding kinetics of BW373U86 have functional consequences for its effects on second messenger systems. Naltrindole demonstrates reduced potency in blocking BW373U86 inhibition of adenylyl cyclase when membranes are preincubated with the agonist, indicating that the compound forms relatively stable receptor complexes [7]. This property represents a novel finding that the binding of a full agonist to a G protein-coupled receptor is not regulated by GTP in the typical manner, and it demonstrates how the lack of regulation in receptor binding affects agonist potency.
Studies using [3H]SNC121, a radiolabeled analog of BW373U86, have provided direct measurements of association and dissociation rate constants for this class of compounds. These investigations reveal that the regulation of BW373U86-related compound binding affinity to delta-opioid receptors by GTP analogs produces a 55% reduction in maximum binding site density, consistent with lower affinity for a portion of the receptor population [11]. This finding suggests that BW373U86 can interact with delta-opioid receptors in multiple conformational states.
The GTPase activation dynamics of BW373U86 are further characterized by its sensitivity to sodium ion regulation. Addition of 120 mM sodium chloride reduces the binding affinity of related compounds in the BW373U86 series by nearly 40-fold in [3H]naltrindole binding inhibition studies [11]. This sodium sensitivity reflects the allosteric regulation of delta-opioid receptors and provides insight into the molecular mechanisms underlying BW373U86's receptor interactions.
Comparative analysis of GTPase activation by BW373U86 and other delta-opioid agonists reveals superior efficacy of the nonpeptidic compound. In rank-order studies of delta-opioid agonists, BW373U86 produces the greatest levels of [35S]GTPγS binding at 205% ± 5% above basal, followed by SNC80 at 177% ± 4%, deltorphin II at 152% ± 8%, and DPDPE at 147% ± 4% [9]. This efficacy ranking establishes BW373U86 as one of the most potent activators of delta-opioid receptor-mediated GTPase activity.